molecular formula C15H15ClN2O3 B408487 Allyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 314025-60-0

Allyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B408487
CAS No.: 314025-60-0
M. Wt: 306.74g/mol
InChI Key: QHUHKJJEVKWZDX-UHFFFAOYSA-N
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Description

The compound “Allyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate” is a complex organic molecule. It contains an allyl group, a 4-chlorophenyl group, a pyrimidine ring, and a carboxylate ester group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically used to elucidate the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the allyl group might undergo reactions with electrophiles, the chlorophenyl group might participate in nucleophilic aromatic substitution reactions, and the carboxylate ester group could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the target it interacts with. Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. It could be of interest in medicinal chemistry, materials science, or synthetic methodology .

Properties

IUPAC Name

prop-2-enyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-3-8-21-14(19)12-9(2)17-15(20)18-13(12)10-4-6-11(16)7-5-10/h3-7,13H,1,8H2,2H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUHKJJEVKWZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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